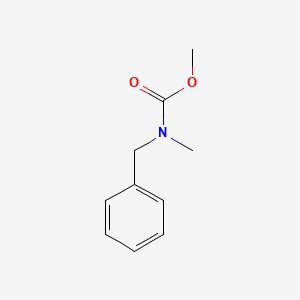
Carbamic acid, methyl(phenylmethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl(phenylmethyl)-, methyl ester is an organic compound with the molecular formula C10H13NO2. It is also known by other names such as methyl N-phenylcarbamate and methyl phenylurethane . This compound is part of the carbamate family, which are esters of carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be synthesized through several methods. One common method involves the reaction of carbamoyl chlorides with alcohols . Another method is the addition of alcohols to isocyanates . Additionally, the reaction of carbonate esters with ammonia can also produce carbamates .
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of acid chlorides and alcohols under controlled conditions to ensure high yield and purity . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ester bond.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl(phenylmethyl)-, methyl ester undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases as catalysts.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or alcohols are often used in substitution reactions.
Major Products
Hydrolysis: Produces alcohol and carbamic acid.
Reduction: Produces primary amines.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, methyl(phenylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl(phenylmethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable carbamate-enzyme complexes, which prevent the enzyme from catalyzing its normal reactions . This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparaison Avec Des Composés Similaires
Carbamic acid, methyl(phenylmethyl)-, methyl ester can be compared with other similar compounds such as:
Methyl carbanilate: Similar structure but lacks the phenylmethyl group.
Methyl phenylcarbamate: Similar structure but has different substituents on the phenyl ring.
Methyl phenylurethane: Similar structure but has different functional groups.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
56475-82-2 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl N-benzyl-N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-11(10(12)13-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
PXEXCTZPRFTKBZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


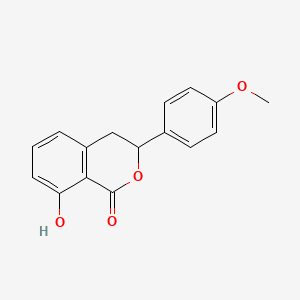
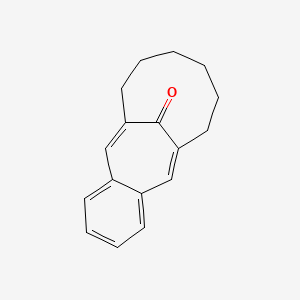
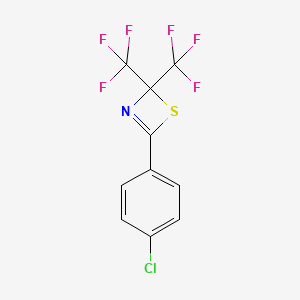
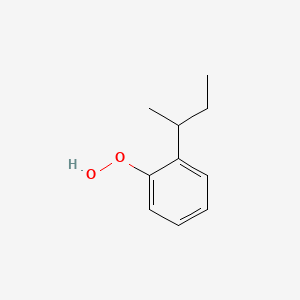
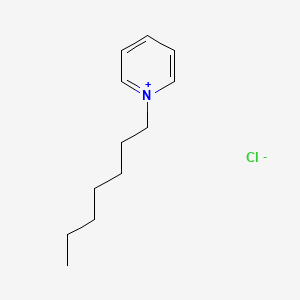
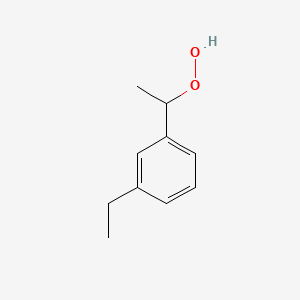
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
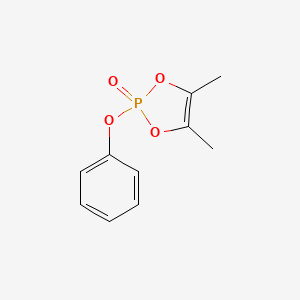
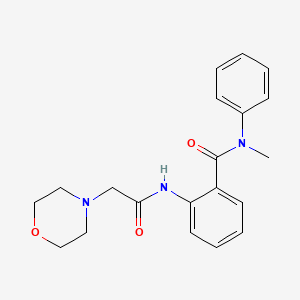
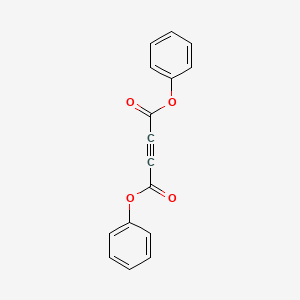
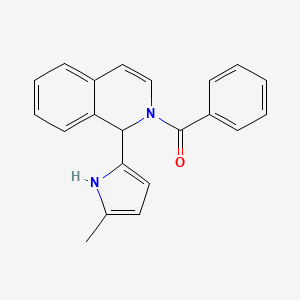
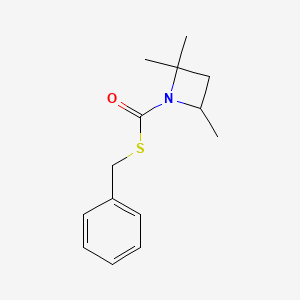
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
